molecular formula C3H2N2O2S B188567 1,2,3-Thiadiazole-4-carboxylic acid CAS No. 4100-13-4

1,2,3-Thiadiazole-4-carboxylic acid

Cat. No. B188567
CAS RN: 4100-13-4
M. Wt: 130.13 g/mol
InChI Key: HJZYBDPHAHGHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Thiadiazole-4-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C3H2N2O2S and a molecular weight of 130.13 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1csnn1 . The InChI code for this compound is 1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 130.13 .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3-Thiadiazole-4-carboxylic acid has been synthesized through various methods and utilized for different chemical transformations. For instance, Looker and Wilson (1965) reported its synthesis and conversion to various derivatives, highlighting its versatile chemical nature (Looker & Wilson, 1965). Similarly, studies have focused on synthesizing new derivatives of thiadiazoles, exploring their liquid crystalline behaviors and potential applications in material science (Jaffer, Aldhaif, & Tomi, 2017).

Pharmacological and Biological Applications

1,2,3-Thiadiazole derivatives have been investigated for their pharmacological activities. For instance, Muğlu, Yakan, and Shouaib (2020) explored novel 1,3,4-thiadiazole derivatives synthesized from thiophene-2-carboxylic acid, assessing their potential antimicrobial activities (Muğlu, Yakan, & Shouaib, 2020). Additionally, Paruch et al. (2021) synthesized new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, evaluating their antimicrobial efficacy, mainly against Gram-positive bacteria (Paruch et al., 2021).

Agricultural Applications

In agriculture, thiadiazole compounds have been used as plant activators. Duan Qingshan et al. (2013) synthesized novel plant activators based on thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylate, demonstrating efficacy against several plant diseases (Qingshan et al., 2013). Additionally, the impact of synthetic 1,2,3-thiadiazole compounds on lentil plants was investigated by AL-Quraan, Al-Smadi, and Swaleh (2015), focusing on their effects on metabolism and stress responses in plants (AL-Quraan, Al-Smadi, & Swaleh, 2015).

Electrochemical Studies

Fahmy, Abdel Fattah, Elmoghayar, and Azzem (1988) explored the electrochemical reduction of a series of 1,3,4-thiadiazoles, contributing to the understanding of their electrochemical properties and potential applications in various fields (Fahmy et al., 1988).

Safety and Hazards

1,2,3-Thiadiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research could focus on exploring the synthetic transformations and medicinal significance of 1,2,3-thiadiazole derivatives . Additionally, new multicomponent solid forms of biologically active 1,2,4-thiadiazole derivatives have been discovered, which could be a potential area of future research .

properties

IUPAC Name

thiadiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZYBDPHAHGHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325896
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4100-13-4
Record name 4100-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-thiadiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 2
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 5
1,2,3-Thiadiazole-4-carboxylic acid
Reactant of Route 6
1,2,3-Thiadiazole-4-carboxylic acid

Q & A

Q1: What are the main applications of 1,2,3-Thiadiazole-4-carboxylic acid derivatives?

A1: Research indicates that derivatives of this compound exhibit a range of biological activities, making them promising candidates for various applications. For instance, they have shown potential as insecticides, acaricides, and bactericides in agriculture []. Additionally, some derivatives have demonstrated potential as antineoplastic agents []. These diverse applications highlight the versatility of this compound class.

Q2: How is this compound typically synthesized?

A2: One method involves the oxidation of 5-(2-furyl)-1,2,3-thiadiazole-4-carboxylic acid to yield this compound []. This carboxylic acid can then be further derivatized through reactions with various reagents to generate a diverse library of compounds. For instance, it can be converted to the corresponding acid chloride, amide, ethyl ester, and azide, which serve as valuable intermediates for further synthetic manipulations [].

Q3: Can you provide an example of a specific application of this compound in peptide chemistry?

A3: this compound has shown promise as a photochemical cross-linking reagent for conjugating peptides to carrier proteins []. This is particularly useful for developing immunogenic conjugates and studying antibody-antigen interactions. In a study using angiotensin II as a model, the photoreactive this compound derivative facilitated successful conjugation to bovine serum albumin (BSA) upon irradiation [].

Q4: What makes this compound suitable as a photochemical cross-linking reagent?

A4: The key to its utility lies in its photochemical reactivity. Upon exposure to UV light (245-300 nm), this compound undergoes rapid nitrogen gas expulsion, generating a highly reactive thioketene intermediate []. This thioketene readily reacts with amine groups, forming a stable thioamide linkage. This photo-induced reactivity, coupled with its compatibility with standard peptide synthesis protocols, makes this compound a valuable tool in bioconjugation strategies.

Q5: Are there any studies exploring the combination of this compound derivatives with other bioactive compounds?

A5: Yes, research suggests that combining derivatives of this compound with existing insecticides, acaricides, bactericides, anti-plant virus agents, and plant activating agents may enhance their efficacy in agricultural and horticultural settings []. This synergistic approach could lead to more effective pest and disease control strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.